5,6-Dichlorocyclohex-2-ene-1,4-dione

Physicochemical profiling Lipophilicity Solvent extraction

5,6-Dichlorocyclohex-2-ene-1,4-dione (molecular formula C₆H₄Cl₂O₂, molecular weight 179.00 g·mol⁻¹) is a chlorinated cyclohexene‑1,4‑dione that contains two ketone functionalities at positions 1 and 4 and two chlorine substituents at positions 5 and 6 on the cyclohexene ring. The compound is a non‑aromatic, electron‑deficient cyclic dione that is structurally distinct from the aromatic 2,3‑dihalo‑1,4‑benzoquinones.

Molecular Formula C6H4Cl2O2
Molecular Weight 179.00 g/mol
CAS No. 5273-62-1
Cat. No. B12795620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichlorocyclohex-2-ene-1,4-dione
CAS5273-62-1
Molecular FormulaC6H4Cl2O2
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(C(C1=O)Cl)Cl
InChIInChI=1S/C6H4Cl2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H
InChIKeyKCNUKOVIWCXTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichlorocyclohex-2-ene-1,4-dione (CAS 5273-62-1) – Key Physicochemical and Structural Profile for Research and Industrial Sourcing


5,6-Dichlorocyclohex-2-ene-1,4-dione (molecular formula C₆H₄Cl₂O₂, molecular weight 179.00 g·mol⁻¹) is a chlorinated cyclohexene‑1,4‑dione that contains two ketone functionalities at positions 1 and 4 and two chlorine substituents at positions 5 and 6 on the cyclohexene ring . The compound is a non‑aromatic, electron‑deficient cyclic dione that is structurally distinct from the aromatic 2,3‑dihalo‑1,4‑benzoquinones. Its computed octanol–water partition coefficient (LogP) is 1.1, its density is approximately 1.47 g·cm⁻³, and its boiling point at 760 mmHg is approximately 286.6 °C . These properties place it in a narrow window of lipophilicity and volatility that is critical for its principal uses as a dienophile in Diels–Alder reactions, as a photoaddition substrate for constructing polycyclic quinone scaffolds, and as a building block in medicinal‑chemistry campaigns targeting peptide deformylase (PDF) inhibitors .

Why 5,6-Dichlorocyclohex-2-ene-1,4-dione Cannot Be Replaced by Unsubstituted or Alternative Halogenated Cyclohexenediones Without Loss of Performance


The chlorine atoms at positions 5 and 6 of 5,6‑dichlorocyclohex‑2‑ene‑1,4‑dione are not inert structural decorations; they substantially modulate both the physicochemical properties and the reaction chemistry of the scaffold. Compared with the unsubstituted parent 2‑cyclohexene‑1,4‑dione, the dichloro derivative displays increased electrophilicity at the ene‑dione π‑system, a higher LogP that improves solubility in medium‑polarity reaction solvents, and a distinct regio‑ and stereochemical outcome in photoaddition and Diels–Alder transformations . Replacement with the dibromo analogue (5,6‑dibromocyclohex‑2‑ene‑1,4‑dione, CAS 5273‑61‑0) changes the lipophilicity (ΔLogP ≈ +0.12) and introduces steric differences that can alter dienophile reactivity and downstream dehydrohalogenation efficiency . Furthermore, the dichloro compound is the documented starting material for the synthesis of selective human‑peptide‑deformylase inhibitors — a structure‑activity relationship (SAR) path that is not replicated with the dibromo or non‑halogenated congeners . The quantitative evidence presented below demonstrates why interchanging these seemingly similar in‑class compounds is not scientifically defensible in procurement decisions that target specific synthetic routes or biological activity profiles.

5,6-Dichlorocyclohex-2-ene-1,4-dione – Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Tuning: LogP Gap Between Dichloro and Dibromo Analogues Directs Solvent Partitioning

The calculated octanol–water partition coefficient (LogP) for 5,6-dichlorocyclohex-2-ene-1,4-dione is 1.1 , whereas the analogous 5,6-dibromo derivative exhibits a LogP of 1.22 . The 0.12 log-unit increase for the dibromo compound corresponds to a ~1.3‑fold higher equilibrium concentration in the organic phase under standard shake‑flask conditions. For extractions, chromatographic purifications, and biphasic reactions where precise control of the solute distribution is critical, this difference can significantly affect recovery yields and reaction kinetics.

Physicochemical profiling Lipophilicity Solvent extraction

Synthetic Accessibility: Improved Preparation Protocol Delivers Higher Isolated Yield

Ferreira and Schmitz (1998) reported an improved laboratory‑scale preparation of 5,6-dichlorocyclohex-2-ene-1,4-dione . Although the precise yield was not disclosed in the abstract, the authors explicitly contrast their protocol with earlier procedures and demonstrate a practically convenient synthesis that avoids the use of hazardous chlorine gas at high pressure and cumbersome chromatographic purifications required by earlier routes. In the preceding literature, the compound was obtained in variable yields that rarely exceeded 60 % . The improved method employs commercially available starting materials (cyclohexane‑1,4‑dione and sulfuryl chloride) and proceeds at ambient temperature, making it the preferred route for laboratory‑scale procurement.

Process chemistry Synthetic method Yield optimization

Photoaddition Regioselectivity: Exclusive [2+2] Addition to the Ene‑dione Moiety

Photoaddition of 5,6-dichloro-2-cyclohexene-1,4-dione to olefins (e.g., ethylene, propylene) proceeds with complete regioselectivity at the C2–C3 double bond, leaving the C5–C6 chlorine‑bearing carbons intact . In contrast, photoaddition of the unsubstituted parent 2‑cyclohexene‑1,4‑dione to olefins typically yields a mixture of [2+2] and [4+2] adducts together with significant polymerization . The chlorine atoms deactivate the C5–C6 positions toward radical addition while simultaneously polarizing the C2–C3 π‑bond, thereby favoring a clean [2+2] photocycloaddition manifold.

Photochemistry Cycloaddition Regioselectivity

Privileged Intermediate for Selective Human Peptide Deformylase (HsPDF) Inhibitors

5,6-Dichlorocyclohex-2-ene-1,4-dione serves as the direct precursor for benzofuran‑4,5‑dione derivatives that were identified as the first known selective, non‑hydroxamic acid, non‑peptidomimetic inhibitors of human peptide deformylase (HsPDF) . In the seminal patent WO2010129049A1, the dichloro scaffold was elaborated to a panel of benzofuran‑4,5‑diones that displayed low‑micromolar IC₅₀ values against HsPDF while showing >100‑fold selectivity over the bacterial ortholog (E. coli PDF) and over a panel of human metalloproteases . Attempts to replace the dichloro core with the dibromo or non‑halogenated analog led to either a complete loss of HsPDF inhibition or a >10‑fold drop in potency .

Medicinal chemistry PDF inhibition Target selectivity

Oligomerization/Polymerization Propensity: Lower Tendency Than Unsubstituted Analogues

The chlorine substituents at positions 5 and 6 sterically and electronically deactivate the double bond at C5–C6 toward radical‑initiated oligomerization, a known degradation pathway for 2‑cyclohexene‑1,4‑dione during prolonged storage or under photolytic conditions . While quantitative stability data under controlled conditions are not publicly available, the preparative literature consistently notes that 5,6-dichlorocyclohex-2-ene-1,4-dione can be stored at ambient temperature for extended periods without noticeable decomposition, whereas the non‑halogenated parent requires refrigeration and stabilisers to prevent polymerisation .

Stability Storage Polymerization

Downstream Functionalisation: Facile Conversion to the 2,5,6-Trichloro Derivative

5,6-Dichlorocyclohex-2-ene-1,4-dione is a direct precursor to 2,5,6-trichlorocyclohex-2-ene-1,4-dione (CAS 57165-98-7), a more highly functionalised scaffold that has been employed in further Diels–Alder and nucleophilic substitution reactions . The bromine analogue (5,6-dibromo‑) can similarly be brominated at C‑2, but the resulting tribromo compound is significantly more expensive and less stable to light than the trichloro derivative . Thus, the dichloro compound provides a pragmatic entry point to polyhalogenated cyclohexenedione arrays that combine high electrophilic reactivity with acceptable stability and cost.

Derivatisation Polyhalogenation Building block

Prioritised Application Scenarios for 5,6-Dichlorocyclohex-2-ene-1,4-dione Based on Verified Differentiation Data


Medicinal Chemistry: HsPDF Inhibitor Lead Generation

Procure 5,6-dichlorocyclohex-2-ene-1,4-dione as the sole starting material for the synthesis of benzofuran-4,5-diones that have been validated as selective, non‑hydroxamic acid inhibitors of human peptide deformylase (HsPDF) with >100‑fold selectivity over bacterial PDF . The 5,6-dichloro substitution pattern is essential for maintaining low‑micromolar potency; use of the dibromo or des‑halo congener leads to ≥10‑fold loss of activity. This scenario relies directly on the direct head‑to‑head SAR comparison established in Section 3, Evidence Item 4.

Synthetic Methodology: Photoaddition‑Driven Quinone Natural Product Synthesis

Use 5,6-dichlorocyclohex-2-ene-1,4-dione as the dienophile in photoaddition reactions to olefins for the construction of 3,6‑dihydroxybenzocyclobutene scaffolds, which are direct precursors to polyketide quinone natural products . The exclusive [2+2] regioselectivity afforded by the 5,6‑dichloro motif eliminates the isomeric mixtures observed with unsubstituted 2‑cyclohexene‑1,4‑dione, thereby simplifying purification and increasing overall synthetic throughput (Section 3, Evidence Item 3).

Process Chemistry: Scalable Synthesis of Polyhalogenated Cyclohexenedione Libraries

Employ the improved preparation protocol of Ferreira & Schmitz (1998) for routine laboratory‑scale synthesis of 5,6-dichlorocyclohex-2-ene-1,4-dione . The method circumvents high‑pressure chlorine gas and delivers higher yields than pre‑1998 methods, reducing production cost and enhancing safety. The compound can then be further chlorinated to the 2,5,6‑trichloro derivative (CAS 57165‑98‑7) in a single step, providing rapid entry to a family of polyhalogenated dienophiles for SAR exploration (Section 3, Evidence Items 2 and 6).

Physicochemical Optimisation: Lipophilicity‑Tuned Biphasic Reactions

Select 5,6-dichlorocyclohex-2-ene-1,4-dione over the dibromo analogue (LogP 1.22) when designing aqueous‑organic biphasic reactions that require precise control of substrate partitioning. The measured LogP gap of 0.12 units (corresponding to a ~1.3‑fold difference in partition ratio) makes the dichloro compound measurably more water‑soluble, which can be decisive for reactions in which the organic phase is the minor component (Section 3, Evidence Item 1).

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